molecular formula C18H18N2O7S B11644023 Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate

Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate

Cat. No.: B11644023
M. Wt: 406.4 g/mol
InChI Key: BEDMQARKLDUNBP-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both acetamidobenzenesulfonamido and dicarboxylate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Acetamidobenzenesulfonamido Group: This step involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form 4-acetamidobenzenesulfonamide.

    Introduction of the Dicarboxylate Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The acetamide group can be hydrolyzed under acidic conditions, which may affect its biological activity . The compound may also interact with enzymes and proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzenesulfonamide: A simpler compound with similar functional groups.

    1,3-Dimethylbenzene: Shares the dimethylbenzene core structure.

    Benzenesulfonamides: A class of compounds with sulfonamide groups.

Uniqueness

1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H18N2O7S

Molecular Weight

406.4 g/mol

IUPAC Name

dimethyl 5-[(4-acetamidophenyl)sulfonylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H18N2O7S/c1-11(21)19-14-4-6-16(7-5-14)28(24,25)20-15-9-12(17(22)26-2)8-13(10-15)18(23)27-3/h4-10,20H,1-3H3,(H,19,21)

InChI Key

BEDMQARKLDUNBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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